molecular formula C18H16O2S B4656271 5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone

5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone

Cat. No. B4656271
M. Wt: 296.4 g/mol
InChI Key: XPZOCVNQPSFYFT-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone, also known as DMPT, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including animal nutrition, aquaculture, and plant physiology. DMPT is a furanone derivative and is structurally similar to pheromones found in fish, which makes it a promising compound for use in aquaculture.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone is not fully understood, but it is believed to act as a pheromone mimic in animals. This compound has been shown to stimulate the olfactory system in animals, which can lead to increased feed intake and growth. In fish, this compound has been shown to increase the expression of genes involved in feed intake and growth regulation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in animals. It has been shown to increase the activity of digestive enzymes in the gut, which can improve nutrient absorption and feed conversion efficiency. This compound has also been shown to increase the expression of genes involved in immune function and stress response in animals.

Advantages and Limitations for Lab Experiments

5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in animal nutrition and aquaculture research. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life in the body, which can limit its effectiveness in some applications. It also has a strong odor, which can be a problem in some experimental settings.

Future Directions

There are several future directions for research on 5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of new applications for this compound, such as its use in plant physiology or as a potential treatment for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different animal species.

Scientific Research Applications

5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone has been extensively studied for its potential use in animal nutrition and aquaculture. It has been shown to improve feed intake, growth performance, and feed conversion efficiency in various animal species, including pigs, chickens, and fish. This compound has also been used as a feed attractant in aquaculture, where it has been shown to increase feed intake and growth in fish species such as tilapia and carp.

properties

IUPAC Name

(3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2S/c1-11-4-5-12(2)16(8-11)17-10-14(18(19)20-17)9-15-7-6-13(3)21-15/h4-10H,1-3H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZOCVNQPSFYFT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC=C(S3)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC=C(S3)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone
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5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone
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5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone
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5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone
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5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone
Reactant of Route 6
5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.